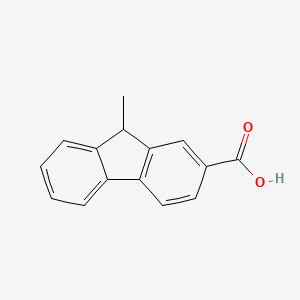
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound characterized by a cyclohexa-2,4-dien-1-one core structure with a 1,3-diazinan-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with a diamine under photolytic conditions. The reaction is carried out by irradiating the mixture with visible light, which induces the formation of a ketene intermediate. This intermediate then reacts with the diamine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan-2-ylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include bis-amides, sulfone derivatives, and various substituted cyclohexa-2,4-dien-1-one compounds .
Aplicaciones Científicas De Investigación
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one involves the formation of reactive intermediates such as ketenes under photolytic conditions. These intermediates can then react with nucleophiles to form stable products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the cyclohexa-2,4-dien-1-one core and the diazinan-2-ylidene substituent .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1H-pyrimidin-2-ylidene)cyclohexa-2,4-dien-1-one
- 4-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
- 4-amino-6-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Propiedades
Número CAS |
65739-64-2 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Clave InChI |
ASEAXFLYJBVEGB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)
